molecular formula C10H19NO4 B1603712 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid CAS No. 94994-39-5

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No.: B1603712
CAS No.: 94994-39-5
M. Wt: 217.26 g/mol
InChI Key: JELISUHKJFFCGF-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is often employed to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid typically involves the reaction of tert-butyl dicarbonate with 4-aminobutanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carbamate intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the free amine after Boc removal and various substituted derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is unique due to its specific combination of the Boc group and the butanoic acid backbone, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKQDWAISFHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-39-5
Record name 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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